2,3,5-Trifluoropyridine-4-carbaldehyde
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Overview
Description
2,3,5-Trifluoropyridine-4-carbaldehyde is an organic compound with the molecular formula C6H2F3NO. It is a fluorinated derivative of pyridine, characterized by the presence of three fluorine atoms at positions 2, 3, and 5, and an aldehyde group at position 4 on the pyridine ring.
Mechanism of Action
Mode of Action
It is known that fluorinated pyridines can undergo heterolytic c-h bond cleavage under basic conditions to form carbenes, which can then interact with nucleophiles or π-electron containing molecules . This suggests that 2,3,5-Trifluoropyridine-4-carbaldehyde may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential to form carbenes and interact with nucleophiles or π-electron containing molecules , it may be involved in various biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoropyridine-4-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method is the reaction of pentafluoropyridine with nucleophiles to introduce the aldehyde group at the desired position. The reaction conditions often include the use of strong bases and specific solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2,3,5-Trifluoropyridine-4-carboxylic acid.
Reduction: 2,3,5-Trifluoropyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5-Trifluoropyridine-4-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals, materials science, and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trifluoropyridine-4-carboxylic acid
- 2,3,5,6-Tetrafluoropyridine
- 2,4,6-Trifluoropyridine
- 2,3,4-Trifluoropyridine
Uniqueness
2,3,5-Trifluoropyridine-4-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,3,5-trifluoropyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAJBRZTHRZEAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376629 |
Source
|
Record name | 2,3,5-trifluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266312-20-3 |
Source
|
Record name | 2,3,5-trifluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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